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Cat. No.: B1193129 Get Quote
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Abstract
MS154 is a potent and selective small molecule degrader of mutant epidermal growth factor

receptor (EGFR). As a Proteolysis Targeting Chimera (PROTAC), MS154 utilizes the cell's own

ubiquitin-proteasome system to specifically target and eliminate mutated EGFR, a key driver in

many cancers, particularly non-small cell lung cancer. This document provides a

comprehensive overview of MS154, including its chemical properties, mechanism of action,

and relevant experimental protocols for its study.

Chemical Structure and Properties
MS154 is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-

Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that binds to the EGFR protein.

Property Value Reference

Chemical Name N/A N/A

Molecular Formula C46H54ClFN8O8 [1]

Molecular Weight 901.43 g/mol [1]

CAS Number 2243453-34-7 N/A
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Mechanism of Action
MS154 functions as a PROTAC to induce the degradation of mutant EGFR. The EGFR-binding

moiety of MS154 selectively binds to mutant forms of the EGFR protein. The other end of the

molecule, the VHL ligand, recruits the VHL E3 ubiquitin ligase complex. This induced proximity

facilitates the transfer of ubiquitin molecules from the E3 ligase to the EGFR protein. The poly-

ubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a

reduction in the total levels of the oncogenic protein.
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Caption: Mechanism of MS154-induced degradation of mutant EGFR.
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Quantitative Data
MS154 has been shown to potently and selectively degrade mutant EGFR in various cancer

cell lines.

Cell Line
EGFR
Mutation

DC50 (nM) Dmax (%) Reference

HCC827 delE746_A750 11 >95 [1]

NCI-H3255 L858R 25 >95 [1]

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation

observed.

Experimental Protocols
General Synthesis of Gefitinib-Based PROTACs
(Illustrative)
A definitive, step-by-step synthesis protocol for MS154 is not publicly available. However, a

general approach for synthesizing gefitinib-based PROTACs, from which MS154 is derived,

can be outlined. This typically involves the coupling of a gefitinib analogue, a linker, and an E3

ligase ligand (in this case, a VHL ligand).

Workflow for Synthesis:
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Caption: Generalized synthetic workflow for a gefitinib-based PROTAC.
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Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction of EGFR protein levels in cells treated with

MS154.

Materials:

Cancer cell lines (e.g., HCC827, NCI-H3255)

MS154

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with varying concentrations of MS154 for the desired time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using a chemiluminescent

substrate and an imaging system.

Data Analysis: Quantify the band intensities using image analysis software and normalize the

EGFR signal to the loading control (GAPDH).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of MS154 on the proliferation and viability of cancer cells.

Materials:

Cancer cell lines

MS154

96-well plates

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of MS154 and incubate for a

specified period (e.g., 72 hours).
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Assay:

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a

solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and incubate

according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value (the concentration of MS154 that inhibits cell growth by 50%).

Signaling Pathway Analysis
MS154-induced degradation of EGFR is expected to impact downstream signaling pathways

that are critical for cancer cell survival and proliferation.
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Caption: EGFR signaling pathway and the point of intervention by MS154.
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Conclusion
MS154 represents a promising therapeutic strategy for cancers driven by mutant EGFR. Its

ability to selectively induce the degradation of the oncogenic driver protein offers a potential

advantage over traditional inhibitors, which can be limited by resistance mechanisms. The

experimental protocols and data presented in this guide provide a foundation for researchers to

further investigate the therapeutic potential of MS154 and similar targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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